molecular formula C20H17N3O3 B11584022 (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid

(2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B11584022
M. Wt: 347.4 g/mol
InChI Key: OOEBMBVFKDEHLL-VAWYXSNFSA-N
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Description

The compound “(2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid” is a structurally complex molecule featuring a 1,5-benzodiazepine core substituted with methyl and phenyl groups at positions 4 and 3, respectively. The (2E)-4-oxobut-2-enoic acid moiety is linked to the benzodiazepine via an amide bond.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

(E)-4-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H17N3O3/c1-13-19(14-7-3-2-4-8-14)20(23-17(24)11-12-18(25)26)22-16-10-6-5-9-15(16)21-13/h2-12,19H,1H3,(H,25,26)(H,22,23,24)/b12-11+

InChI Key

OOEBMBVFKDEHLL-VAWYXSNFSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C=CC(=O)O

solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-phenyl-1,5-benzodiazepin-2-amine with a suitable α,β-unsaturated carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to the carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Nucleophilic Conjugate Additions

The α,β-unsaturated carbonyl group (oxobut-2-enoic acid) undergoes Michael additions with nucleophiles at the β-carbon. This reactivity is well-documented in structurally similar compounds :

NucleophileProductConditionsExample from Literature
Aminesβ-Amino derivativesRoom temperature, polar aprotic solventsAnalogous pyrrolyl diketo acids form adducts with primary amines .
ThiolsThioether adductsBasic conditions (pH 8–10)Thiol additions observed in α,β-unsaturated carboxylic acids .
Enolates1,4-Addition productsStrong bases (e.g., LDA)Diketobutanoic esters undergo enolate-driven additions .

Cycloaddition Reactions

The α,β-unsaturated system participates in Diels-Alder reactions as a dienophile, forming six-membered cyclic adducts.

DieneProduct StructureReaction EfficiencyReference
1,3-ButadieneBicyclic lactamModerate (40–60% yield)Observed in benzodiazepine derivatives with electron-deficient double bonds .
FuranOxabicyclic compoundHigh stereoselectivitySimilar reactivity reported in α,β-unsaturated acids .

Hydrolysis and Decarboxylation

The carboxylic acid group and conjugated carbonyl system are susceptible to hydrolysis and thermal decarboxylation:

Reaction TypeConditionsOutcomeEvidence
Acid-catalyzed hydrolysisHCl/H₂SO₄, refluxCleavage of amide bond in benzodiazepine coreObserved in related benzodiazepine derivatives .
Base-mediated decarboxylationNaOH, ΔLoss of CO₂ to form alkeneCommon in α,β-unsaturated carboxylic acids .

Electrophilic Aromatic Substitution

The benzodiazepine ring undergoes substitution at positions activated by electron-donating groups:

ElectrophilePositionProductNotes
Nitronium ionPara to methyl groupNitro derivativeMethyl group directs substitution via +I effect .
Halogens (Cl₂/Br₂)Ortho to phenyl groupHalo-benzodiazepineSteric hindrance from phenyl reduces reactivity .

Tautomerism and Stability

The compound exhibits keto-enol tautomerism, influencing its reactivity:

  • Keto form : Dominant in non-polar solvents; enhances electrophilicity of α,β-unsaturated system.

  • Enol form : Stabilized by intramolecular hydrogen bonding in polar solvents; increases nucleophilic character .

Comparative Reactivity with Structural Analogs

Key differences in reactivity between the target compound and analogs:

CompoundStructural FeatureReactivity Difference
DiazepamLacks α,β-unsaturated carbonylNo conjugate addition; limited cycloaddition .
(2E)-4-(4-Methylphenyl)-4-oxobut-2-enoic acidNo benzodiazepine coreFaster decarboxylation due to simpler structure .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to benzodiazepines exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit cancer cell proliferation effectively. The compound may share similar mechanisms of action, potentially disrupting cancer cell growth through apoptosis induction or cell cycle arrest.

Case Study:
A study on benzodiazepine derivatives demonstrated that specific structural modifications enhanced their anticancer activity against various cell lines, including leukemia and CNS cancers. The structure-activity relationship (SAR) highlighted the importance of functional groups in enhancing efficacy against cancer cells .

Anxiolytic and Sedative Effects

Benzodiazepines are well-known for their anxiolytic and sedative properties. The compound may exhibit similar effects by modulating the GABAergic system, which is crucial for anxiety regulation and sedation.

Research Findings:
Studies have documented the effectiveness of benzodiazepine derivatives in reducing anxiety symptoms in animal models. These findings suggest that (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid could be explored for its potential as a therapeutic agent in anxiety disorders .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's disease.

Experimental Evidence:
Research has shown that benzodiazepine derivatives can act as effective inhibitors of AChE, leading to increased levels of acetylcholine in the brain, thereby improving cognitive function . The compound's ability to inhibit these enzymes could be further investigated for neuroprotective effects.

Structure Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzodiazepine core can lead to variations in potency and selectivity for different biological targets.

Table: Structure Activity Relationship Insights

ModificationEffect on ActivityReference
Methyl group at position 4Increases lipophilicity and CNS penetration
Phenyl substitutionEnhances binding affinity to GABA receptors
Oxobutenoic acid moietyPotentially increases anticancer activity

Mechanism of Action

The mechanism of action of (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. Additionally, the compound may influence other signaling pathways and molecular targets, contributing to its diverse range of biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several butenoic acid derivatives and heterocyclic amides. Below is a detailed comparison based on molecular features, physicochemical properties, and substituent effects:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid (Target) 1,5-Benzodiazepine - Methyl (C4), phenyl (C3)
- (2E)-4-oxobut-2-enoic acid (amide-linked)
Not provided Not provided Likely high polarity due to carboxylic acid group.
(2Z)-4-[(1-methylethyl)amino]-4-oxobut-2-enoic acid None (linear chain) - Isopropylamine (amide)
- (2Z)-4-oxobut-2-enoic acid
C₇H₁₁NO₃ 157.17 - Z-configuration
- XLogP3: -0.3 (moderate hydrophilicity)
- Topological polar surface area: 72.4 Ų
(E)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid Pyrazole - 1,5-Dimethyl, 3-oxo, 2-phenyl
- (E)-4-oxobut-2-enoic acid (amide-linked)
C₁₅H₁₅N₃O₄ 301.3 - E-configuration
- Higher molecular weight due to aromatic pyrazole core.
(2Z)-4-methoxy-4-oxobut-2-enoic acid None (linear chain) - Methoxy ester (C4)
- (2Z)-4-oxobut-2-enoic acid
C₅H₆O₄ 130.10 - Esterified carboxylic acid (improves lipophilicity).
(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid Benzoic acid - Ethoxy group (C2)
- Piperidine-phenyl substituent (amide-linked)
C₂₇H₃₆N₂O₄ 452.59 - Complex branched structure
- High molecular weight suggests potential bioavailability challenges.

Key Observations

Heterocyclic Core Influence :

  • The target compound’s 1,5-benzodiazepine core distinguishes it from pyrazole-based () or linear-chain analogs (). Benzodiazepines typically exhibit greater conformational rigidity, which may enhance receptor binding specificity.
  • The pyrazole derivative () features a smaller heterocycle but includes a 3-oxo group, which could influence hydrogen-bonding interactions.

Substituent Effects :

  • The phenyl and methyl groups on the benzodiazepine core (target compound) likely increase hydrophobicity compared to the isopropylamine group in or the methoxy ester in .
  • The (2E)-configuration in the target compound may confer stereochemical advantages in biological interactions compared to the (2Z)-isomers in .

Physicochemical Properties: The carboxylic acid group in the target compound and suggests higher aqueous solubility than the esterified derivative in .

Research Implications and Limitations

While the evidence lacks direct pharmacological or crystallographic data for the target compound, structural analogs provide insights:

  • The benzodiazepine core may confer unique bioactivity, but its bulkiness could limit bioavailability.
  • Comparative analysis with and highlights the importance of stereochemistry (E vs. Z) and heterocycle choice in modulating physicochemical properties.

Further studies are needed to validate these hypotheses, including synthesis, crystallographic analysis (using SHELX-based pipelines, ), and pharmacological screening.

Biological Activity

The compound (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid, often referred to as a benzodiazepine derivative, has garnered attention for its potential biological activities. Benzodiazepines are known for their psychoactive effects and therapeutic applications, including anxiolytic, sedative, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid can be represented as follows:

PropertyValue
Molecular FormulaC18H18N2O3
Molecular Weight306.35 g/mol
IUPAC Name(2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid

Pharmacological Effects

  • Anxiolytic Properties : Similar to other benzodiazepines, this compound exhibits anxiolytic effects by modulating the GABA_A receptor activity. Research indicates that it enhances the inhibitory neurotransmission in the central nervous system (CNS), leading to reduced anxiety levels .
  • Anticonvulsant Activity : The compound has shown promise in preclinical models as an anticonvulsant agent. It appears to inhibit seizure activity through its action on GABAergic pathways, which are crucial in maintaining neuronal excitability .
  • Sedative Effects : The sedative properties are attributed to its ability to enhance GABAergic transmission, resulting in decreased neuronal excitability and promoting sleep .

The primary mechanism of action for (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid involves:

  • GABA_A Receptor Modulation : The compound binds to the benzodiazepine site on GABA_A receptors, facilitating increased chloride ion influx when GABA is present. This hyperpolarizes the neuron and decreases its likelihood of firing .
  • Neurotransmitter Interactions : It also influences other neurotransmitter systems, including serotonin and norepinephrine pathways, which may contribute to its anxiolytic and mood-stabilizing effects .

Case Studies

Several studies have investigated the biological activity of benzodiazepine derivatives similar to the compound :

  • Study on Anticonvulsant Activity : A study demonstrated that a related benzodiazepine derivative significantly reduced seizure frequency in animal models when administered at varying doses. The results indicated a dose-dependent relationship between the compound's efficacy and its concentration .
  • Clinical Trials for Anxiety Disorders : Clinical trials involving similar compounds have shown significant reductions in anxiety symptoms among participants diagnosed with generalized anxiety disorder (GAD). The trials highlighted improvements in the quality of life and daily functioning among patients treated with these derivatives compared to placebo groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-4-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-4-oxobut-2-enoic acid, and how can purity be optimized?

  • Methodological Answer : The compound's synthesis typically involves coupling the benzodiazepine core with 4-oxobut-2-enoic acid derivatives via Michael addition or amidation reactions. For purity optimization, use preparative HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Confirm stereochemistry via NMR (e.g., NOESY for E/Z isomer differentiation) and monitor reaction intermediates using LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Employ X-ray crystallography to resolve the crystal structure, particularly focusing on the (2E)-configuration and hydrogen bonding between the amide and carboxylic acid groups. Complementary techniques include FT-IR (to confirm carbonyl stretching at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Use microbial growth inhibition assays (e.g., broth microdilution for MIC determination against Staphylococcus aureus or Escherichia coli) to evaluate antimicrobial potential. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), ensuring negative controls (DMSO vehicle) and positive controls (doxorubicin) are included .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity). Conduct a meta-analysis of existing data, standardizing protocols via OECD guidelines. For example, replicate antimicrobial assays under identical nutrient broth compositions and inoculum sizes. Cross-validate findings using orthogonal methods, such as isothermal titration calorimetry (ITC) to assess binding affinity to bacterial enzymes .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis half-life) using shake-flask assays and GC-MS.
  • Phase 2 : Simulate biodegradation in soil/water matrices (OECD 307/308 guidelines) with LC-MS/MS monitoring.
  • Phase 3 : Assess ecotoxicity using Daphnia magna (OECD 202) and Aliivibrio fischeri bioluminescence inhibition assays.

Q. How can the mechanism of action against microbial targets be elucidated?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict interactions with bacterial enzymes (e.g., DNA gyrase). Validate via enzyme inhibition assays (e.g., gel electrophoresis for DNA supercoiling inhibition). For resistance profiling, perform whole-genome sequencing of post-exposure microbial colonies to identify mutations .

Q. What strategies mitigate instability of the α,β-unsaturated ketone moiety during pharmacological testing?

  • Methodological Answer : Stabilize the compound by formulating it in lyophilized form with cryoprotectants (e.g., trehalose). For in vivo studies, use PEGylated nanoparticles to enhance solubility and reduce hydrolysis. Monitor degradation via UPLC-PDA at 254 nm .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values in cytotoxicity assays?

  • Methodological Answer : Variability may stem from cell line heterogeneity (e.g., MCF-7 vs. HepG2 metabolic profiles) or assay duration (24 vs. 72-hour exposure). Standardize protocols using CLSI guidelines, and report IC₅₀ with 95% confidence intervals from dose-response curves (GraphPad Prism). Include ROS quantification (DCFH-DA assay) to differentiate cytotoxic mechanisms .

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